
1-(4-(2-ヒドロキシエチル)ピペリジン-1-イル)-2-クロロエタン-1-オン
説明
2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性分子の合成
ピペリジン誘導体は、生物活性分子の合成において重要な役割を果たします。これらは、複雑な医薬品の構築における重要な中間体として機能します。 問題の化合物は、さまざまなクラスの薬剤に存在する置換ピペリジンを合成するために使用できます .
中枢神経系(CNS)薬剤の開発
ピペリジンの構造モチーフは、しばしばCNSを標的とする分子に見られます。 この化合物は、血液脳関門を透過する能力と修飾可能な薬物動態特性を持つため、CNS障害の治療のための新しい治療薬の開発に利用できます .
抗ヒスタミン薬の合成
ピペリジン誘導体は、抗ヒスタミン薬の製造に使用されることが知られています。 化合物のヒドロキシエチル基は、ヒスタミン受容体との相互作用を強化する可能性があり、新規抗ヒスタミン薬の合成の候補となります .
吸入可能なゲノム医薬品の送達
ピペリジン誘導体の構造的柔軟性により、mRNAおよびCRISPR-Cas9遺伝子編集のための吸入可能な送達ビヒクルを作成するのに適しています。 この化合物は、生分解性イオン化脂質の一部を形成するように改変され、ゲノム医薬品の肺への送達を強化することができます .
抗炎症剤および鎮痛剤
ピペリジン誘導体の固有の薬理活性により、この化合物は、抗炎症作用および鎮痛作用について検討できます。 これは、痛み管理と炎症の制御に潜在的な用途を持つ新規化合物の合成における前駆体として機能する可能性があります .
有機合成における触媒
ピペリジン誘導体は、さまざまな有機反応において触媒または助触媒として機能できます。 化合物の塩素とヒドロキシエチル基は、化学変換を促進または強化できる新しい触媒系を開発するために活用できます .
作用機序
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
生化学分析
Biochemical Properties
2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with piperidine-containing compounds, which are significant in the pharmaceutical industry . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.
Cellular Effects
2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives, including 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to play a significant role in the pharmaceutical industry due to their biological activity . These effects can lead to changes in cell function, including alterations in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine-containing compounds, such as 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to interact with various enzymes and proteins, leading to significant pharmacological effects . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives, including 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, can exhibit significant biological activity over extended periods . These long-term effects are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one can vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed in various studies. Piperidine derivatives, including 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to exhibit dose-dependent biological activity . These effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. Piperidine-containing compounds, such as 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to play a significant role in the pharmaceutical industry due to their biological activity . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one within cells and tissues are crucial for its biological activity. The compound interacts with various transporters and binding proteins, influencing its localization and accumulation. Piperidine derivatives, including 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to exhibit significant biological activity due to their transport and distribution properties . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Piperidine-containing compounds, such as 2-Chloro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethan-1-one, are known to exhibit significant biological activity due to their subcellular localization properties . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s binding to specific biomolecules.
特性
IUPAC Name |
2-chloro-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c10-7-9(13)11-4-1-8(2-5-11)3-6-12/h8,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPCGRGNIWQAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



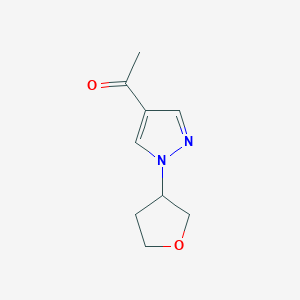
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1489134.png)
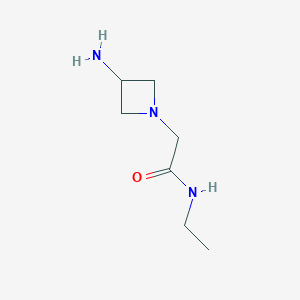

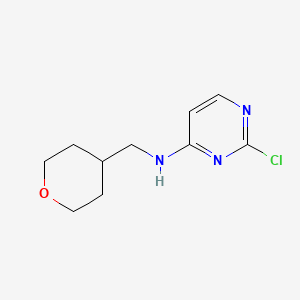
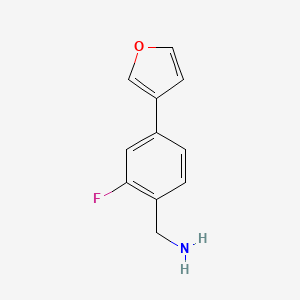
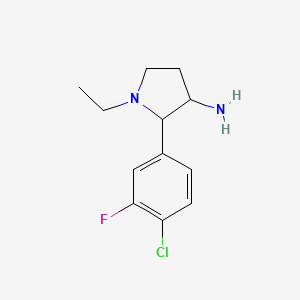
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxylic acid](/img/structure/B1489145.png)
![1-[(2,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489146.png)


![2-[4-(2,4-Difluorophenoxy)phenyl]ethan-1-amine](/img/structure/B1489151.png)

